Fistularin 1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73622-20-5 |
|---|---|
Molecular Formula |
C22H21Br4N3O8 |
Molecular Weight |
775 g/mol |
IUPAC Name |
7,9-dibromo-N-[3-[2,6-dibromo-4-(2-oxo-1,3-oxazolidin-5-yl)phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-6-10(30)8-35-17-11(23)2-9(3-12(17)24)15-7-28-21(33)36-15/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33) |
InChI Key |
WZKUTASMIUOUPM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C4CNC(=O)O4)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C4CNC(=O)O4)Br)O)C=C1Br)O)Br |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Fistularin 1
Identification of Marine Sponge Genera Containing Fistularin 1
This compound has been identified in several marine sponge genera, with Aplysina and Ecionemia being the most prominently cited. These sponges, belonging to the phylum Porifera, are known for their rich production of halogenated secondary metabolites, including bromotyrosine derivatives.
The genus Aplysina, formerly classified as Verongia, is a well-established source of bromotyrosine alkaloids, including this compound. Specifically, Aplysina fistularis, particularly its form fulva, has been repeatedly identified as a primary source from which this compound has been isolated nih.govmdpi.comnih.govwindows.netresearchgate.netunige.itnih.govresearchgate.net. This genus is known for its prolific production of these compounds, making Aplysina species a cornerstone in the study of fistularins.
Another significant marine sponge genus identified as a source of this compound is Ecionemia. The species Ecionemia acervus has been a focus of research, leading to the isolation of this compound along with other fistularin compounds mdpi.comresearchgate.netnih.govresearchgate.netrsc.org. Ecionemia acervus belongs to the order Astrophorida, demonstrating that fistularins are not exclusively found in sponges of the order Verongida.
The genus Suberea is also recognized for its production of bromotyrosine-derived alkaloids, which are considered chemotaxonomic markers for sponges within the order Verongida nih.govmdpi.com. While Suberea aff. praetensa has been reported to yield Fistularin-3 and related metabolites unige.itresearchgate.net, the direct isolation of this compound from Suberea species is less frequently cited in the initial literature compared to Aplysina and Ecionemia. However, the genus's broad association with bromotyrosine chemistry suggests potential for this compound or its analogues.
Bromotyrosine derivatives, including the fistularin family, are characteristic secondary metabolites of marine sponges belonging to the order Verongida windows.netunige.itnih.gov. While Aplysina and Suberea are key genera within Verongida known for these compounds, the discovery of fistularins in Ecionemia acervus (order Astrophorida) highlights a broader distribution of these chemical classes across different sponge orders than initially assumed. Direct isolation of this compound from other specific genera has not been widely reported in the initial literature reviewed.
Suberea Species
Geographic Distribution and Habitat Associations of Source Organisms
The marine sponges that yield this compound are distributed across various marine environments, primarily in tropical and subtropical waters.
| Sponge Genus/Species | Geographic Distribution | Habitat Associations |
| Aplysina fistularis | Tropical western Atlantic Ocean, from Florida (and Bermuda) to Brazil; Gulf of Mexico reeflex.netuwi.eduwikipedia.orgoceana.org | Coral and rocky reefs; subtidal to approximately 200 meters water depth; areas with strong currents reeflex.netuwi.eduoceana.org. Commonly found in open water reef areas wikipedia.org. |
| Ecionemia acervus | Mediterranean Sea; off the western coast of Florida (deep-sea) researchgate.netmdpi.commdpi.com | Varied, including deep-sea environments researchgate.netmdpi.com. |
| Suberea species (e.g., S. aff. praetensa) | Gulf of Thailand; Red Sea unige.itnih.govmdpi.comresearchgate.net | Associated with coral reefs mdpi.com. |
These sponges typically inhabit environments where they can effectively filter feed, often attached to hard substrates like coral reefs or rocks, in areas with sufficient water flow.
Advanced Isolation Techniques for this compound and its Analogues
The isolation of this compound from marine sponges is a multi-step process that typically employs bioactivity-guided fractionation and advanced chromatographic techniques.
The initial step involves the extraction of secondary metabolites from the sponge biomass, often using organic solvents such as methanol (B129727) or dichloromethane (B109758) windows.netunige.itnih.govresearchgate.net. Following extraction, the crude extract is subjected to various chromatographic methods to separate the complex mixture of compounds.
Bioactivity-Guided Fractionation: This approach is crucial for identifying and isolating compounds with specific biological activities. For this compound and its analogues isolated from Ecionemia acervus, fractionation was guided by the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) mdpi.comresearchgate.netnih.govrsc.org. This ensures that fractions enriched in potentially active compounds, including this compound, are prioritized for further purification.
Chromatographic Techniques: A combination of techniques is employed for purification:
Column Chromatography: Including Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) with various stationary phases (e.g., C18, silica (B1680970) gel) and mobile phase gradients (e.g., water/methanol) are standard for separating complex mixtures nih.govnih.govresearchgate.net.
Preparative and Semi-Preparative HPLC: These are often used as final purification steps to obtain pure compounds nih.gov.
Structure Elucidation: Once isolated, the structure of this compound is determined using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, NOESY), are essential for determining the connectivity and stereochemistry of the molecule mdpi.comunige.itnih.govnih.govresearchgate.net.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula nih.gov.
Chiroptical Methods: Techniques like Mosher's ester analysis and quantum chemical calculations are employed to establish the absolute stereochemistry of chiral centers within this compound and its related compounds mdpi.comresearchgate.netnih.gov. X-ray diffraction analysis has also been utilized for structure confirmation of related bromotyrosine derivatives nih.gov.
These advanced techniques are vital for the successful isolation and characterization of this compound from its marine sponge sources, enabling further research into its properties and potential applications.
Compound Nomenclature Table
Activity-Guided Fractionation Strategies
The isolation of this compound is frequently driven by activity-guided fractionation, a process where extracts and their subsequent fractions are screened for specific biological activities. In the case of this compound, this strategy has been employed using assays that measure inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are key indicators of inflammation nih.govresearchgate.netnih.gov. This approach allows researchers to concentrate their purification efforts on fractions most likely to contain the desired bioactive compounds nih.govresearchgate.netnih.govrsc.org. For instance, fractions demonstrating significant NO inhibitory activity were further processed to isolate this compound and other related fistularins from Ecionemia acervus nih.govresearchgate.netnih.gov.
Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating complex mixtures of natural products like those found in sponge extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve purification.
Column Chromatography Approaches
Column chromatography, particularly using silica gel and reversed-phase materials, is a common initial step in the isolation process nih.govmdpi.comresearchgate.netawi.denih.govwindows.netrochester.edu. Extracts are typically loaded onto a column packed with a stationary phase, and compounds are eluted using a mobile phase with a gradient of solvents. For example, extracts from Ecionemia acervus were subjected to ODS silica gel open-column chromatography with stepwise elution, yielding initial fractions that were further purified nih.gov. Similarly, dichloromethane fractions were processed through Sephadex LH-20 and silica gel column chromatography researchgate.net. Flash chromatography on silica gel is also a widely used technique for initial fractionation awi.dewindows.netrochester.edu.
High-Performance Liquid Chromatography (HPLC) Protocols
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the final purification of compounds like this compound nih.govresearchgate.netmdpi.comnih.govpolypeptide.combitesizebio.com. HPLC offers high resolution and is capable of separating closely related compounds. Studies have utilized HPLC systems equipped with ODS-A columns or Phenomenex C8 columns, employing solvent gradients of water and methanol or acetonitrile (B52724) to isolate this compound and its analogues nih.govmdpi.com. For instance, subfractions showing activity were further purified by HPLC, leading to the isolation of specific fistularin compounds mdpi.com. Reversed-phase HPLC (RP-HPLC) is particularly effective due to its ability to separate compounds based on hydrophobicity americanpeptidesociety.org.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase nih.gov. While less frequently detailed for this compound specifically compared to HPLC, SFC is recognized as an advanced chromatographic method capable of purifying complex mixtures, often used in conjunction with HPLC for comprehensive isolation strategies nih.govamericanpeptidesociety.org.
Solvent Extraction and Partitioning Procedures
The initial step in isolating natural products from marine sponges involves extraction using various organic solvents, followed by partitioning to enrich specific compound classes nih.govmdpi.comresearchgate.netawi.dewindows.netscielo.brnih.govnih.govarcjournals.orgiupac.orgwordpress.comlibretexts.org. The marine sponge material is typically extracted with solvents like methanol (MeOH) and dichloromethane (CH₂Cl₂) nih.govmdpi.comresearchgate.netawi.dewindows.netscielo.brnih.govnih.gov. These crude extracts are then subjected to liquid-liquid partitioning, often between water and an organic solvent (e.g., dichloromethane, ethyl acetate, hexane, or n-butanol) nih.govresearchgate.netawi.dewindows.netnih.govarcjournals.orgiupac.orgwordpress.comlibretexts.org. This process separates compounds based on their differential solubility in immiscible solvents, allowing for the concentration of more lipophilic compounds, like this compound, into the organic phase nih.govresearchgate.netawi.dewindows.netnih.goviupac.orglibretexts.org. For example, the dichloromethane-soluble fraction from Ecionemia acervus was further processed nih.gov.
Microbial Production and Biocultivation Approaches
While this compound and its analogues are primarily isolated from marine sponges, there is emerging interest in their microbial production rsc.org. A study identified Fistularin-3 in a culture of the marine bacterium Pseudovibrio denitrificans, suggesting that microorganisms associated with sponges could be a source for sustainable production of these compounds nih.gov. Research into cultivating sponge-associated microorganisms and understanding their biosynthetic pathways is an ongoing area that could offer alternative or complementary methods to sponge harvesting for obtaining these valuable metabolites rsc.org.
Structural Elucidation and Stereochemical Investigations of Fistularin 1
Spectroscopic Techniques in Structural Characterization
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light by chiral compounds wikipedia.orglibretexts.org. This phenomenon arises from the interaction of circularly polarized light with chiral centers within a molecule. For Fistularin 1, CD spectroscopy can provide insights into the absolute configuration of its chiral centers, complementing other methods. While specific CD data for this compound is not extensively detailed in the provided search results, it is generally used to probe the chiral environment of molecules and can contribute to stereochemical assignments, particularly when combined with theoretical calculations or other experimental data nih.govmdpi.comepj-conferences.org. In some studies involving fistularins, CD spectra have been compared, and while they did not always provide definitive evidence for stereochemistry on their own, they served as a reference point for comparing isomers mdpi.comresearchgate.net.
Absolute Stereochemistry Determination
Determining the absolute stereochemistry of this compound involves pinpointing the precise three-dimensional arrangement of atoms around its chiral centers. This is critical for distinguishing between stereoisomers, which can exhibit different biological activities.
The Mosher's ester method is a widely recognized NMR-based technique for determining the absolute configuration of stereogenic carbinol (alcohol) centers usm.edunih.govstackexchange.com. This method involves derivatizing chiral alcohols with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The resulting esters, when analyzed by proton nuclear magnetic resonance (¹H NMR) spectroscopy, exhibit distinct chemical shifts due to the influence of the phenyl group's diamagnetic ring current. By comparing the ¹H NMR spectra of the S- and R-MTPA esters, and analyzing the differences in chemical shifts (ΔδSR), the absolute configuration of the original alcohol can be deduced usm.edunih.govstackexchange.com.
Research on fistularins, including this compound, has utilized the Mosher's ester method. For instance, studies on fistularin-3, a related compound, have employed this method to assign configurations to its chiral centers mdpi.comresearchgate.netnih.gov. While direct application to this compound is mentioned in conjunction with other methods, its utility lies in derivatizing any hydroxyl groups present to establish stereochemical assignments mdpi.comnih.gov. Specifically, modifications of the Mosher's ester analysis have been used to determine stereochemistry, with differences in ¹H NMR chemical shifts of the derived esters being crucial for assigning configurations mdpi.comresearchgate.net.
Quantum chemical calculations play a vital role in confirming stereochemical assignments derived from experimental methods like Mosher's ester analysis. These calculations can predict spectroscopic properties, such as NMR chemical shifts, for different proposed stereoisomers. By comparing these calculated values with experimental data, researchers can validate or refute proposed configurations mdpi.comnih.govgnu.ac.krnih.govresearchgate.netresearchgate.netresearchgate.net.
In the context of this compound, quantum chemical calculations have been performed to confirm its stereochemistry, particularly for this compound and Fistularin 2 mdpi.comnih.govgnu.ac.krnih.govresearchgate.netresearchgate.netresearchgate.net. These calculations typically involve optimizing the geometries of potential stereoisomers and then computing their ¹H and ¹³C NMR chemical shifts. Methods like Density Functional Theory (DFT) are often employed for these calculations mdpi.com. For this compound, calculations were performed to confirm its stereochemistry, often in conjunction with the stereochemical determination of related fistularins like Fistularin-3 mdpi.comnih.govgnu.ac.krnih.govresearchgate.net.
The isolation of natural products can sometimes lead to the discovery of stereochemical heterogeneity, meaning that different samples of the same compound, even from the same species or related species, might possess variations in their stereochemistry. This can be due to enzymatic processes within the organism or its associated microbial flora nih.gov.
Studies on fistularins have indicated potential for stereochemical heterogeneity. For example, research on fistularin-3 has revealed variations in the configuration at specific chiral centers (e.g., C11) depending on the geographic origin of the sponge samples nih.gov. This variability has been attributed to the involvement of stereochemically promiscuous hydroxylase enzymes. Such heterogeneity can be challenging to detect if the isomers have very similar spectroscopic properties and co-elute chromatographically nih.gov. While specific instances of stereochemical heterogeneity for this compound itself are not explicitly detailed in the provided snippets, the broader family of fistularins exhibits such characteristics, highlighting the importance of rigorous stereochemical analysis for each isolated compound. The characterization of isomers, such as distinguishing between different stereoisomers of fistularin-3, relies on a combination of the aforementioned spectroscopic and computational techniques mdpi.comresearchgate.netnih.gov.
Biosynthesis and Biotransformation Pathways of Fistularin 1
Proposed Biosynthetic Origins from Bromotyrosine Precursors
The biosynthesis of Fistularin 1, like many other brominated marine natural products, is strongly linked to the amino acid tyrosine. Studies have indicated that tyrosine serves as the fundamental building block for these compounds mdpi.comnih.gov. The process begins with the halogenation of tyrosine, typically involving the incorporation of bromine atoms onto the aromatic ring. This bromination is presumed to be catalyzed by halogenase enzymes researchgate.netnih.govespol.edu.ec. For instance, research on Aplysina fistularis has shown that labeled L-Tyrosine is incorporated into brominated metabolites, supporting its role as a precursor nih.govillinois.edu. Phenylalanine has also been identified as an ultimate precursor, which is converted to tyrosine before undergoing bromination mdpi.comresearchgate.net. The specific pathway involves aromatic hydroxylation by phenylalaninhydroxylase, followed by bromination catalyzed by halogenases researchgate.net.
Enzymatic Pathways and Mechanistic Considerations in Marine Sponges
The enzymatic machinery responsible for synthesizing compounds like this compound is complex and not always fully elucidated. Halogenase enzymes, particularly those involved in bromination, are crucial. These enzymes have been identified in various marine organisms, including sponges, and are often associated with symbiotic bacteria nih.govasm.org. While some studies suggest that sponges themselves may produce these enzymes, others point to their microbial symbionts as the primary source of halogenating activity nih.govasm.org. The precise mechanisms by which tyrosine is converted into the complex structure of this compound, including potential cyclization and dimerization steps, are areas of ongoing research. Studies have proposed that enzymes within the sponge or its associated microbes catalyze these transformations, leading to the diverse array of bromotyrosine derivatives found in sponges like Aplysina species mdpi.commdpi.com.
Natural Biotransformation of this compound into Related Metabolites
Marine sponges are known to modify their secondary metabolites through biotransformation processes, often in response to environmental cues or tissue damage. This compound can undergo further enzymatic modifications, leading to related compounds.
A significant biotransformation pathway involves the conversion of brominated isoxazoline (B3343090) alkaloids, which are structurally related to this compound, into aeroplysinin-1 and dienones. This process is often observed upon tissue injury or wounding of the sponge nih.govvliz.benih.gov. For example, in sponges of the genus Aplysina, enzymes can cleave the isoxazoline ring, yielding aeroplysinin-1. Aeroplysinin-1 can then be further converted into dienones mdpi.comnih.govvliz.beresearchgate.net. These biotransformation products, aeroplysinin-1 and dienones, are often more potent in their biological activities, such as antibiotic effects, and are believed to contribute to the sponge's chemical defense system mdpi.comnih.govvliz.be. While direct degradation pathways of this compound to these specific compounds are less detailed in the literature compared to its isoxazoline precursors, the general enzymatic mechanisms involved in modifying bromotyrosine derivatives suggest similar biotransformation potential.
Compound List
this compound
Tyrosine
Phenylalanine
Bromotyrosine
3-Bromotyrosine
3,5-Dibromotyrosine
Aeroplysinin-1
Dienone
Psammaplin A
Bastadins
Isoxazoline alkaloids
Aerothionin
Psammaplysins
Dibromohomogentisamide
Agelorins A and B
Cavernicolin 1 and 2
5-Chlorocavernicolin
5-Bromocavernicolin
Subereatensin
Manzamine A
Manoalide
Oroidin
Discodermin A
Stelletin A
Valdiviamides A–D
Zoamides E and F
Halimedatetraacetate
Halimedatrial
Caulerpenyne
Oxytoxins 1 and 2
Polytheonamides A and B
Calyculin
Clavatadine C, D, and E
Kalkitoxin
Filiformin
Callipeltin A
Topsentin
Isofistularin-3
Aerophobin-2
Verongiaquinol
Hemifistularin
11-Oxofistularin-3
Agelocaissarines A1, A2, B1, B2
Aplysinamisin-1
Aerophobin-2
Uranidine
3,4-dihydroxyquinoline-2-carboxylic acid
Subereins 1–8
17-Deoxyfistularin-3
11-epi-fistularin-3
Synthetic Approaches and Chemical Modifications of Fistularin 1 and Its Derivatives
Total Synthesis Strategies for Fistularin 1
While a formal total synthesis of this compound itself has not been extensively documented in publicly available literature, the total synthesis of its close structural analogue, 11-deoxyfistularin-3, provides significant insights into the challenges and strategies applicable to the fistularin family. The synthesis of related spiroisoxazoline-containing natural products further illuminates potential synthetic pathways.
A notable approach in this area is the divergent and concise synthesis of spiroisoxazolines, which form the core of the fistularin structure. The first total synthesis of 11-deoxyfistularin-3, a derivative of this compound lacking the hydroxyl group at the C-11 position, represents a key achievement. x-mol.netnih.gov Synthetic strategies often rely on the construction of the brominated tyrosine-derived fragments and their subsequent coupling and cyclization to form the characteristic spiroisoxazoline rings.
Theoretical studies, such as those employing the MPWB1K/6-311G(d,p) computational level, have been used to analyze the [3+2] cycloaddition reactions for forming spiroisoxazolines. These studies confirm that such reactions typically proceed via a one-step mechanism through asynchronous transition states, which helps in predicting and controlling the regioselectivity and stereoselectivity of the cyclization—a critical aspect in the synthesis of these complex molecules. nih.gov
Semisynthetic Derivatization of Natural this compound
Semisynthesis, which utilizes a naturally occurring compound as a starting material for chemical modifications, is a powerful tool for generating derivatives of complex natural products like this compound. rsc.org This approach allows for the exploration of structure-activity relationships (SAR) by introducing new functional groups and altering the physicochemical properties of the parent molecule.
The chemical transformation of naturally isolated fistularin compounds is a prime example of this strategy. For instance, 11-epi-fistularin-3, a stereoisomer of a close this compound relative, has been subjected to chemical modifications. mdpi.com When treated with acidic conditions, 11-epi-fistularin-3 can undergo degradation and rearrangement to yield other known bromotyrosine derivatives like agelorin A and agelorin B. mdpi.com This highlights the chemical reactivity of the fistularin scaffold and provides pathways to new compounds that might otherwise be difficult to access synthetically.
Furthermore, the isolation of new polar water-soluble spiroisoxazolines, such as araplysillin N9-sulfamate and an N-[5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxy]-4-aminobutanoic acid from the sponge Aplysina fulva, suggests biosynthetic pathways that could be mimicked or adapted for the semisynthetic derivatization of this compound. nih.gov These modifications often target reactive sites such as hydroxyl groups for esterification, etherification, or other functional group interconversions. mdpi.com
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues based on the this compound scaffold are driven by the quest for compounds with improved therapeutic potential. This involves simplifying the natural product's structure to create more synthetically accessible molecules that retain the key pharmacophoric elements.
One strategy involves the synthesis of simplified analogues of the spiroisoxazoline core. By understanding the key structural features responsible for biological activity, chemists can design and synthesize focused libraries of compounds. For example, the synthesis of various spiroisoxazoline oxindoles has been explored, demonstrating the modularity of the synthetic routes and the potential to generate diverse analogues.
The synthesis of parthenolide (B1678480) analogues, another class of natural products, through regioselective and stereoselective reactions offers a conceptual parallel. In this work, new derivatives were created by preserving a key reactive motif while introducing new functionalities to enhance properties like polarity and solubility. redalyc.org A similar approach could be applied to this compound, where the core spiroisoxazoline structure is retained, and modifications are made to the peripheral parts of the molecule, such as the brominated aromatic rings or the linking chain.
Regioselective and Stereoselective Chemical Reactions in Fistularin Chemistry
The concepts of regioselectivity and stereoselectivity are paramount in the synthesis of complex, stereochemically rich molecules like this compound. masterorganicchemistry.comnumberanalytics.com Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity is the preferential formation of one stereoisomer. mdpi.com
A key stereoselective reaction in the context of fistularin synthesis is the formation of the spiro-isoxazoline ring system. The stereoselective synthesis of 4-bromo-spiro-isoxazolines can be achieved in a single step through the bromination of isoxazoles that have a pendant alcohol or carboxylic acid. nih.gov The reaction proceeds through a bromonium ion intermediate, and the intramolecular attack of the nucleophile occurs in an anti fashion relative to the bromine atom, as confirmed by X-ray crystallography. nih.gov This provides a reliable method for controlling the stereochemistry at two contiguous stereocenters.
Furthermore, the regioselective ring-opening of epoxides to form halohydrins is another important transformation that can be applied in the synthesis of the side chains of fistularin-type molecules. organic-chemistry.org The use of specific reagents and conditions allows for the controlled introduction of halogen and hydroxyl groups at desired positions.
The absolute configuration of the stereogenic centers in natural fistularins has been determined using techniques like Mosher's method and microscale LCMS-Marfey's analysis, which are crucial for guiding and verifying stereoselective synthetic efforts. nih.govacs.org The natural occurrence of multiple stereoisomers of fistularin-3 suggests that the biosynthetic enzymatic pathways may exhibit some degree of non-stereoselectivity, a phenomenon that synthetic chemists can exploit or aim to control with high precision. mdpi.comacs.org
Biological Activities and Mechanistic Studies of Fistularin 1
Anti-inflammatory Potential and Associated Molecular Mechanisms
Emerging research highlights the significant anti-inflammatory capacity of Fistularin 1. Its mechanisms of action have been elucidated through various studies, pointing towards its ability to modulate key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators (Nitric Oxide, Prostaglandin (B15479496) E2)
This compound has demonstrated potent inhibitory effects on the production of crucial pro-inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2). In a study utilizing THP-1 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), this compound significantly curtailed the generation of both NO and PGE2 in a concentration-dependent manner. nih.govresearchgate.netmdpi.com This inhibition is a key indicator of its anti-inflammatory prowess, as excessive production of NO and PGE2 is a hallmark of inflammatory conditions.
Table 1: Inhibitory Effects of this compound on NO and PGE₂ Production in Activated THP-1 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
|---|---|---|
| 5 | Data not available | Data not available |
| 10 | Significant inhibition observed | Significant inhibition observed |
| 20 | Strong inhibition observed | Strong inhibition observed |
Data derived from studies on THP-1 macrophages stimulated with LPS and IFNγ. nih.govmdpi.com
Regulation of Inflammatory Enzyme Expression (iNOS, COX-2)
The synthesis of nitric oxide and prostaglandins (B1171923) is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is significantly upregulated during inflammation. Research has shown that this compound effectively downregulates the expression of both iNOS and COX-2 proteins in THP-1 macrophages that have been co-cultured with Caco-2 cells and stimulated with LPS and IFNγ. nih.govresearchgate.netmdpi.com This regulatory action on enzyme expression is a fundamental aspect of its anti-inflammatory mechanism, as it targets the very source of the pro-inflammatory mediators. nih.gov
Modulation of Signal Transduction Pathways (MAPK Phosphorylation: ERK1/2, p38, JNK)
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a pivotal role in transducing extracellular signals into cellular responses, including the inflammatory response. The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). mdpi.com Studies have revealed that this compound can modulate the phosphorylation of these key kinases. In a co-culture system of Caco-2 and THP-1 cells stimulated with LPS and IFNγ, this compound was found to suppress the phosphorylation of ERK1/2, p38, and JNK. mdpi.com Notably, this compound exhibited the most potent activity among the tested fistularin compounds, significantly reducing the phosphorylation of all three MAPK family members at concentrations of 10 μM and higher. mdpi.com This indicates that this compound can interfere with the upstream signaling cascades that lead to the production of inflammatory mediators.
Attenuation of Transcription Factor Nuclear Translocation (NF-κB)
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of genes involved in inflammation, including those for iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus to initiate gene transcription. Research has demonstrated that the anti-inflammatory effects of this compound are associated with the inhibition of NF-κB nuclear translocation. nih.govresearchgate.netmdpi.com By preventing NF-κB from reaching the nucleus, this compound effectively blocks the transcription of numerous pro-inflammatory genes, thereby exerting a broad anti-inflammatory effect. This downregulation of NF-κB nuclear translocation is a key event that leads to the observed reduction in iNOS and COX-2 expression and subsequent decrease in NO and PGE2 production. nih.gov
In Vitro Cellular Models of Inflammation
The anti-inflammatory properties of this compound have been primarily investigated using in vitro models that mimic inflammatory conditions. A prominent model employed in these studies is a co-culture system of human epithelial Caco-2 cells and human THP-1 macrophages. nih.govmdpi.comnih.gov This model is designed to simulate the intestinal environment and is particularly relevant for studying intestinal inflammation. mdpi.com The inflammatory response is typically induced in this system by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), which are potent activators of macrophages. nih.govmdpi.com The use of this co-culture system has been instrumental in elucidating the specific molecular targets and pathways affected by this compound in a setting that partially replicates the cellular interactions in an inflamed tissue. nih.govmdpi.com
Investigations in In Vivo Animal Models of Inflammatory Conditions
To date, there is a notable absence of published scientific literature detailing the investigation of this compound in in vivo animal models of inflammatory conditions. The current body of research on the anti-inflammatory properties of this compound is based exclusively on in vitro studies. Therefore, the efficacy and physiological effects of this compound in a whole-organism context remain to be elucidated.
Anticancer and Cytotoxic Activities
This compound and its analogues have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and epigenetic modulation.
Inhibition of Cancer Cell Proliferation In Vitro
Studies have shown that fistularin compounds can inhibit the proliferation of various cancer cell lines. While specific data for this compound is limited, research on its analogue, Fistularin-3, and its stereoisomer, Isofistularin-3, provides valuable insights into the cytotoxic potential of this molecular scaffold.
Fistularin-3 has been shown to inhibit the proliferative response in a concentration and time-dependent manner in hematologic malignancy cell lines. ucl.ac.ukresearchgate.netresearchgate.net For instance, the half-maximal inhibitory concentration (IC50) of Fistularin-3 was determined to be 7.39 µM for Jurkat E6.1 (T-cell leukemia) and 8.10 µM for U937 (histiocytic lymphoma) cells. ucl.ac.ukresearchgate.netresearchgate.net Another stereoisomer, (+)-11(R), 17(S)-fistularin-3 (RS-F3), also displayed cytostatic and cytotoxic effects against a panel of Acute Myeloid Leukemia (AML) cell lines, with concentrations of 5–15 µM reducing proliferation and viability in U-937, HL-60, and THP-1 cells. mdpi.com
Isofistularin-3 has also been reported to inhibit the proliferation of a broader panel of cancer cell lines with GI50 (concentration for 50% growth inhibition) values ranging from 7.3 to 14.8 µM. medchemexpress.commybiosource.com It has also shown cytotoxic activity against HeLa (cervical cancer) cells with an IC50 of 8.5 µM. mdpi.com
Table 1: In Vitro Cytotoxicity of Fistularin Analogues Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Fistularin-3 | Jurkat E6.1 | T-cell Leukemia | 7.39 | ucl.ac.ukresearchgate.netresearchgate.net |
| Fistularin-3 | U937 | Histiocytic Lymphoma | 8.10 | ucl.ac.ukresearchgate.netresearchgate.net |
| (+)-11(R), 17(S)-fistularin-3 | U-937 | Histiocytic Lymphoma / AML | 5-15 | mdpi.com |
| (+)-11(R), 17(S)-fistularin-3 | HL-60 | Promyelocytic Leukemia / AML | 5-15 | mdpi.com |
| (+)-11(R), 17(S)-fistularin-3 | THP-1 | Monocytic Leukemia / AML | 5-15 | mdpi.com |
| Isofistularin-3 | HeLa | Cervical Cancer | 8.5 | mdpi.com |
| Isofistularin-3 | Panel of Cancer Cell Lines | Various | 7.3 - 14.8 | medchemexpress.commybiosource.com |
| 11-epi-Fistularin-3 | BC1 | Breast Cancer | 5.9 µg/mL | mdpi.com |
| 11-epi-Fistularin-3 | ZR-75-1 | Breast Cancer | 4.5 µg/mL | mdpi.com |
| 11-deoxyfistularin-3 | MCF-7 | Breast Carcinoma | 17 µg/mL | mdpi.com |
Induction of Apoptotic Cell Death Pathways
A key mechanism behind the anticancer activity of fistularin compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells.
Fistularin-3 has been observed to induce a mild increase in apoptosis in the U937 cell line. ucl.ac.ukresearchgate.net At concentrations of 50 µM, both Fistularin-3 and its analogue 11-Deoxyfistularin-3 induced up to a 35% increase in annexin (B1180172) V, a marker for apoptosis, in U937 cells after 24 and 48 hours of incubation, without causing necrosis. ucl.ac.ukresearchgate.netresearchgate.net
More detailed mechanistic studies on Isofistularin-3 have revealed its ability to sensitize lymphoma cells to Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL)-induced apoptosis. nih.govnih.gov This sensitization is achieved through a mechanism that involves the reduction of survivin expression, a protein that inhibits apoptosis. nih.gov The combination of Isofistularin-3 with TRAIL led to the cleavage of caspase 8 and caspase 3, key executioners of the extrinsic apoptotic pathway. nih.gov
Epigenetic Modulation: DNA Methyltransferase 1 (DNMT1) Inhibition
A significant finding in the study of fistularin analogues is their ability to act as epigenetic modulators, specifically as inhibitors of DNA Methyltransferase 1 (DNMT1). DNMT1 is an enzyme often overexpressed in cancer cells that plays a crucial role in maintaining DNA methylation patterns, which can lead to the silencing of tumor suppressor genes.
Isofistularin-3 has been identified as a direct, DNA-competitive inhibitor of DNMT1, with an IC50 of 13.5 µM. medchemexpress.commybiosource.comresearchgate.netchemicalbook.com Docking studies have shown that Isofistularin-3 binds to the DNA-interacting pocket of the DNMT1 enzyme. nih.govresearchgate.net This inhibition of DNMT1 by Isofistularin-3 leads to the demethylation and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR). nih.govresearchgate.net The inhibition of DNMT1 by Isofistularin-3 also leads to a decrease in the protein levels of DNMT1 itself in treated cancer cells. nih.gov This demethylating activity contributes to the induction of cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net
Investigations in In Vivo Animal Models of Neoplasia
While in vitro studies have shown significant promise, the investigation of this compound and its analogues in in vivo animal models of neoplasia is still in its early stages.
A study on Isofistularin-3 demonstrated that it reduced the in vivo tumor-forming potential of cancer cells. nih.govnih.govresearchgate.net This was assessed using a zebrafish model, where Isofistularin-3 did not show toxic effects on zebrafish development, suggesting a potential therapeutic window. nih.govnih.govresearchgate.net However, comprehensive studies in mammalian cancer models are currently lacking for this compound and its direct analogues. The limited in vivo data highlights a crucial area for future research to validate the preclinical anticancer potential of this class of compounds.
Antimicrobial Activities
In addition to their anticancer properties, some fistularin compounds have been evaluated for their ability to inhibit the growth of pathogenic microbes.
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative Bacteria)
Research into the antimicrobial properties of purified this compound is not extensive. However, studies on Fistularin-3 have revealed moderate antibiotic activity against both Gram-positive and Gram-negative bacteria. scielo.br
In one study, Fistularin-3 displayed activity against an oxacillin-resistant strain of Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. scielo.br It also showed activity against Escherichia coli (a Gram-negative bacterium) with a MIC of 300 µg/mL. scielo.br Another compound isolated from the same sponge, 11-hydroxyaerothionin, was active against a different oxacillin-resistant S. aureus strain (MIC of 80 µg/mL) and Pseudomonas aeruginosa (MIC of 300 µg/mL). scielo.br
It is important to note that other studies have reported on the antimicrobial activity of crude extracts from the sponge Aplysina fistularis, the natural source of fistularins. These extracts have shown a broad spectrum of antibacterial activity, though the specific contribution of this compound to this activity is not defined. mdpi.com A lectin named Afil, also isolated from Aplysina fistularis, exhibited a bacteriostatic effect against a methicillin-resistant strain of S. aureus (MRSA) with a MIC value of 125 μg/mL. mdpi.com
Table 2: Antibacterial Activity of Fistularin-3
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Fistularin-3 | Staphylococcus aureus (oxacillin-resistant strain 108) | Gram-positive | 50 | scielo.br |
| Fistularin-3 | Escherichia coli ATCC 25922 | Gram-negative | 300 | scielo.br |
Antifungal Efficacy
Research into the specific antifungal properties of this compound is limited in publicly available scientific literature. However, studies on closely related stereoisomers provide some insight. For instance, 11-epi-fistularin-3, an isomer of fistularin-3, was tested against the fungus Penicillium italicum and showed no observable antifungal activity. clockss.org While the broader class of bromotyrosine-derived alkaloids is noted for a wide range of biological activities, including antifungal effects, specific data for this compound remains an area for further investigation. researchgate.net
Antimycobacterial Effects
Fistularin-3, a closely related and often co-isolated compound, has demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In laboratory studies, Fistularin-3 has been shown to inhibit the growth of the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) reported to be 7.1 µM. mdpi.comnih.gov Further investigations have established an MIC against replicating M. tuberculosis at 8.5 µg/mL. nih.gov
An important finding is that the compound's efficacy is specific to the state of the bacteria. Fistularin-3 is effective against replicating M. tuberculosis but does not show inhibitory activity against dormant, non-replicating forms of the bacterium. nih.gov This specificity suggests that its mechanism of action targets pathways essential for bacterial growth and multiplication. Notably, studies have also indicated that Fistularin-3 exhibits low cytotoxicity against J744 macrophage cells, suggesting a degree of selectivity for the mycobacteria over host immune cells. mdpi.comnih.gov
Table 1: Antimycobacterial Activity of Fistularin-3
| Strain | Activity Metric | Reported Value | Bacterial State | Reference |
|---|---|---|---|---|
| M. tuberculosis H37Rv | MIC | 7.1 µM | Replicating | mdpi.comnih.gov |
| M. tuberculosis | MIC | 8.5 µg/mL | Replicating | nih.gov |
| M. tuberculosis | Activity | Inactive | Dormant | nih.gov |
Synergistic Effects with Conventional Antimicrobials
The scientific literature contains limited studies specifically investigating the synergistic effects of this compound or its close analogues with conventional antimicrobial drugs. However, the potential for synergy has been observed in other therapeutic contexts. Research has shown that a stereoisomer of fistularin-3 can act synergistically with the Bcl-2 inhibitor venetoclax (B612062) to induce cell death in acute myeloid leukemia (AML) cells. mdpi.comresearchgate.net This indicates that fistularins can enhance the efficacy of other bioactive agents, though this has been demonstrated in an anti-cancer, not an antimicrobial, context. Further research is required to determine if this compound can potentiate the effects of traditional antibiotics against bacterial or fungal pathogens.
Antiviral Activities
Inhibition of Viral Replication (e.g., Feline Leukemia Virus)
Fistularin-3 has been identified as a potent inhibitor of the Feline Leukemia Virus (FeLV), a retrovirus affecting cats. nih.gov In vitro studies have confirmed that both fistularin-3 and the related compound 11-ketofistularin-3, isolated from the marine sponge Aplysina archeri, effectively inhibit the growth and replication of FeLV. nih.govnih.gov The activity of fistularin-3 against FeLV was quantified with a 50% effective dose (ED₅₀) of 22 μM. nih.govuea.ac.uk At the highest concentration tested for cytotoxicity (100 μ g/200 μL), the compound was found to be non-toxic, highlighting its potential as a selective antiviral agent. nih.govuea.ac.uk
Mechanisms of Antiviral Action
While the precise mechanism of action against Feline Leukemia Virus has not been fully elucidated, broader research into the antiviral properties of fistularins offers significant clues. Computational and in-silico studies on other viruses, such as SARS-CoV-2, suggest that fistularin-3 acts by targeting and inhibiting key viral enzymes necessary for replication. nih.govaimspress.com
Molecular docking simulations predict that fistularin-3 has a high binding affinity for several critical viral proteins, including the main protease (Mpro), spike glycoprotein, and nucleocapsid phosphoprotein. researchgate.netnih.govuea.ac.uk The binding to the main protease (Mpro) is particularly strong, suggesting that fistularin-3 may function by physically blocking the active site of this enzyme, thereby preventing the processing of viral polyproteins and halting the viral life cycle. uea.ac.ukaimspress.com This enzyme inhibition model provides a plausible mechanism for the observed inhibition of viral replication.
Enzyme Modulation and Inhibition
This compound and its derivatives have been shown to be effective modulators of several mammalian enzymes, particularly those involved in inflammatory processes and cellular regulation.
In studies using a co-culture system of human epithelial cells and macrophages, this compound demonstrated potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators. mdpi.com This effect was traced to the downregulation of the enzymes responsible for their synthesis: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). mdpi.com By suppressing the expression of these enzymes, this compound effectively reduces the levels of nitric oxide (NO) and prostaglandin E2 (PGE₂). mdpi.com
Table 2: Inhibitory Effect of this compound on Inflammatory Mediators in Macrophages
| Mediator | Target Enzyme | Effect of this compound | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inducible NO Synthase (iNOS) | Dose-dependent inhibition of production | mdpi.com |
| Prostaglandin E₂ (PGE₂) | Cyclooxygenase-2 (COX-2) | Potent, dose-dependent inhibition of production | mdpi.com |
Furthermore, other research has identified DNA methyltransferase 1 (DNMT1) as another enzymatic target for the fistularin family. mdpi.comresearchgate.net Stereoisomers of fistularin-3 have been shown to inhibit DNMT1 activity, an enzyme that plays a crucial role in epigenetic regulation and is a recognized target in cancer therapy. mdpi.comresearchgate.net
Acetylcholinesterase (AChE) Inhibition Kinetics
Research into the biological activity of bromotyrosine alkaloids has identified this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. In a study evaluating twenty bromotyrosine alkaloids from the Thai sponge Acanthodendrilla sp., this compound was one of only two compounds that demonstrated inhibitory activity against human recombinant AChE (hrAChE). nih.govresearchgate.net
This compound exhibited this inhibitory effect with a half-maximal inhibitory concentration (IC50) of 47.5 µM. nih.govresearchgate.net While its inhibitory activity was noted, detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) for this compound were not provided in the same study. nih.govresearchgate.net The other active compound, homoaerothionin, was found to be a more potent inhibitor and was subjected to further kinetic analysis. nih.govresearchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Bromotyrosine Alkaloids
| Compound | Source Organism | Target Enzyme | IC50 (µM) |
| This compound | Acanthodendrilla sp. | hrAChE | 47.5 nih.govresearchgate.net |
| Homoaerothionin | Acanthodendrilla sp. | hrAChE | 4.5 nih.govresearchgate.net |
hrAChE: human recombinant Acetylcholinesterase
DNA Methyltransferase 1 (DNMT1) Activity Modulation
The modulation of DNA Methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation, has been investigated for the fistularin family of compounds. Docking studies and in vitro assays have confirmed the potential of this class of molecules to inhibit DNMT1 activity. ifremer.frresearchgate.netresearchgate.net Specifically, research on Isofistularin-3, isolated from the marine sponge Aplysina aerophoba, identified it as a novel DNMT1 inhibitor. nih.gov However, current scientific literature from the conducted searches does not provide specific data on the direct activity of this compound itself in modulating DNMT1. While related compounds show activity, the effect of this compound on this enzyme remains an area for future investigation. uea.ac.uk
Human Topoisomerase II-α DNA Enzyme Inhibition
Human Topoisomerase II-α is a vital enzyme in DNA replication and a target for various anticancer drugs. Studies on compounds isolated from the marine sponge Aplysina fistularis have explored their inhibitory effects on this enzyme. scielo.brresearchgate.net For instance, 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium and a mixture of aplysterol and 24,28-didehydroaplysterol showed inhibitory activity on human DNA topoisomerase II-α. scielo.brresearchgate.netresearchgate.net However, this compound was not evaluated for this specific biological activity in the available studies due to a lack of sufficient material for testing. scielo.brresearchgate.netresearchgate.netscielo.bringentaconnect.com Therefore, there is no direct research finding on the inhibition of Human Topoisomerase II-α by this compound.
Structure Activity Relationship Sar Studies of Fistularin 1 Derivatives
Impact of Structural Moieties on Biological Activity Profiles
The biological activity of fistularin derivatives is highly sensitive to modifications at several key positions within the molecule. These include the stereochemistry of chiral centers, the presence and nature of substituents on the aliphatic chain, and the structure of the terminal units.
Research has demonstrated that the cytotoxicity and anti-inflammatory properties of fistularins can be significantly altered by subtle structural changes. For instance, studies on fistularin-3, a closely related compound, and its derivatives have provided a foundational understanding of these relationships. Fistularin-3 has shown cytotoxic effects against various cancer cell lines and antimycobacterial activity. researchgate.net Modifications such as the removal or epimerization of hydroxyl groups have profound impacts.
Key structural modifications and their effects include:
Hydroxylation at C-11 and C-17: The presence and stereochemistry of hydroxyl groups at positions C-11 and C-17 are critical. 11-epi-Fistularin-3, a stereoisomer of fistularin-3, displayed varied cytotoxicity; it was inactive against KB-cells but showed activity against breast cancer cell lines (BC1 and ZR-75-1). mdpi.com This highlights the importance of the stereochemical configuration at C-11 for target-specific interactions.
Deoxygenation at C-11: The derivative 11-deoxyfistularin-3, isolated from the Caribbean sponge Aplysina fistularis insularis, lacks the hydroxyl group at the C-11 position. nih.gov This modification retains cytotoxicity, with reported activity against the MCF-7 human breast carcinoma cell line. mdpi.comnih.gov However, a comparative study showed that fistularin-3 was more potent than 11-deoxyfistularin-3 in repressing the cell cycle and inducing apoptosis in leukemia cell lines. ucl.ac.uk
Terminal Moieties: Fistularin-1 is distinct from the more commonly studied fistularin-3 in its terminal structure. Fistularin-1 possesses a 2-oxazolidone moiety on one end, contrasting with the pseudo-dimeric structure of fistularin-3 which features two spiroisoxazoline units. mdpi.com In a study evaluating anti-inflammatory activity, fistularin-1 and 19-deoxyfistularin-3 were found to have the highest activity among six tested fistularin compounds, inhibiting the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and various cytokines. nih.gov This suggests that the terminal 2-oxazolidone group of fistularin-1 is a favorable feature for potent anti-inflammatory effects.
| Compound | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| Fistularin 1 | Terminal 2-oxazolidone moiety | Potent anti-inflammatory activity | nih.gov |
| Fistularin-3 | Pseudo-dimeric; -OH at C-11 and C-17 | Cytotoxic, anti-HIV, antimycobacterial, pro-apoptotic | researchgate.netucl.ac.ukredalyc.org |
| 11-epi-Fistularin-3 | Epimer at C-11 | Cytotoxic against breast cancer cells; not KB-cells | nih.govmdpi.com |
| 11-deoxyfistularin-3 | Lacks -OH at C-11 | Cytotoxic against MCF-7 breast cancer cells | mdpi.comnih.gov |
| 19-deoxyfistularin-3 | Lacks side chain on one spiroisoxazoline | Potent anti-inflammatory activity | nih.gov |
Identification of Pharmacophores for Specific Biological Targets
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its relatives, the key pharmacophoric features include the brominated aromatic rings, the spiroisoxazoline heterocycle, and hydrogen bond donors and acceptors located on the side chain.
DNA Methyltransferase 1 (DNMT1) Inhibition: Several bromotyrosine alkaloids have been identified as inhibitors of DNMT1, an important target in cancer therapy. Isofistularin-3, a structural isomer of fistularin-3, was characterized as a DNMT1 inhibitor. researchgate.net Docking studies revealed that the molecule binds within the DNA binding site of the enzyme. researchgate.net The pharmacophore for this activity likely involves the rigid spiroisoxazoline core, which positions the brominated phenol (B47542) rings to interact with the target site, mimicking the structure of DNA that normally occupies the pocket.
Anti-inflammatory Activity: The potent anti-inflammatory activity of fistularin-1 involves the inhibition of the NF-κB signaling pathway. nih.gov The pharmacophore for this effect would include the structural elements that allow the molecule to interfere with this pathway. The key features are likely the dibrominated phenol ether moieties and the specific stereochemistry of the molecule that allows it to bind effectively to upstream regulators of NF-κB or to prevent its translocation to the nucleus. nih.gov
Comparative Analysis of this compound and Related Bromotyrosine Alkaloids
Comparing this compound to other bromotyrosine alkaloids reveals how structural variations across the class influence biological function. The class is diverse, ranging from simple monomeric units to complex dimeric and trimeric structures like the fistularins. nih.gov
This compound vs. Fistularin-3: The most striking difference is structural. Fistularin-3 is a symmetrical, pseudo-dimeric molecule containing two spiroisoxazoline units linked by a C4 chain. mdpi.com Fistularin-1 is asymmetric, featuring one spiroisoxazoline unit and a terminal 2-oxazolidone moiety. mdpi.com This asymmetry appears beneficial for anti-inflammatory activity, as fistularin-1 demonstrated superior potency in inhibiting inflammatory mediators compared to other derivatives in a co-culture system. nih.gov
Fistularin-3 vs. its Stereoisomers and Deoxy- variants: The comparison between fistularin-3 and 11-epi-fistularin-3 underscores the role of stereochemistry. A single change in the spatial orientation of the C-11 hydroxyl group alters the cytotoxicity profile. mdpi.com Similarly, the complete removal of this hydroxyl group to form 11-deoxyfistularin-3 results in a compound that is generally less potent in inducing apoptosis than the parent fistularin-3, indicating the C-11 hydroxyl group is a key contributor to this specific activity. ucl.ac.uk
Fistularins vs. Aerothionin: Aerothionin is another dimeric bromotyrosine alkaloid but with a simpler structure than the fistularins. It consists of two spiroisoxazoline units directly linked together. While also cytotoxic, its activity profile differs from the fistularins. nih.gov The longer, more flexible linker in the fistularin structure allows for a different spatial orientation of the two terminal units, which can lead to interactions with different or larger binding sites on biological targets.
| Compound | Core Structure | Key Distinguishing Feature(s) | Primary Biological Activity Profile | Reference |
|---|---|---|---|---|
| This compound | Asymmetric Dimer | One spiroisoxazoline and one terminal 2-oxazolidone | Potent Anti-inflammatory | mdpi.comnih.gov |
| Fistularin-3 | Symmetric Pseudo-dimer | Two spiroisoxazoline units; hydroxyls at C-11 and C-17 | Cytotoxic, Pro-apoptotic, Anti-HIV | mdpi.comredalyc.org |
| 11-epi-Fistularin-3 | Symmetric Pseudo-dimer | Stereoisomer of Fistularin-3 (epimer at C-11) | Selectively Cytotoxic | nih.govmdpi.com |
| 11-deoxyfistularin-3 | Symmetric Pseudo-dimer | Lacks hydroxyl group at C-11 | Cytotoxic (less pro-apoptotic than Fistularin-3) | nih.govucl.ac.uk |
| Aerothionin | Symmetric Dimer | Two directly linked spiroisoxazoline units | Cytotoxic | nih.gov |
Analytical Methodologies for Detection and Quantification of Fistularin 1
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography, particularly liquid chromatography, is the cornerstone for the separation and purification of Fistularin 1 from its natural sources. labinsights.nlchromtech.com It allows for the effective separation of this bromotyrosine derivative from other closely related metabolites present in the marine sponge. ajprd.comoup.com.au
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the isolation and purity assessment of this compound. ajprd.com Research involving the isolation of this compound from the marine sponge Ecionemia acervus highlights the use of activity-guided fractionation followed by HPLC for purification. nih.gov
Initial fractionation of the sponge extract is typically performed using methods like open-column chromatography. nih.gov The fractions showing biological activity are then subjected to further purification using preparative or semi-preparative HPLC. nih.gov The development of a successful HPLC method involves the careful selection of a stationary phase (column) and a mobile phase to achieve optimal separation. For this compound and related compounds, reversed-phase columns, such as C8 or other polar-modified columns, are frequently employed. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), which allows for the elution of compounds with varying polarities. nih.govchromatographyonline.com Detection is commonly achieved using a UV detector, as the aromatic rings in the this compound structure absorb UV light, or a Refractive Index (RI) detector. nih.gov
Table 1: HPLC Methods for the Isolation of this compound and Related Compounds This table is interactive and based on data from studies on Ecionemia acervus. nih.gov*
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Compound Isolated | This compound, Fistularin 2 | Fistularin 3, 19-deoxyfistularin-3 |
| HPLC System | HPLC with UV detector | HPLC with RI detector |
| Column | Phenomenex polar (250 x 10 mm) | Phenomenex C8 (250 x 10 mm) |
| Mobile Phase | Gradient elution of H₂O and MeOH | Gradient elution of 30% H₂O + 70% MeOH |
| Flow Rate | 2 mL/min | 2 mL/min |
This validated HPLC method demonstrates sensitivity, precision, and accuracy, making it suitable for the quality assessment of raw materials containing this compound. cabidigitallibrary.org
Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) is a powerful hyphenated technique used for the rapid profiling and dereplication of bromotyrosine metabolites, including fistularins, in crude extracts of marine sponges like those from the genus Aplysina. researchgate.net Dereplication is the process of quickly identifying known compounds to avoid their rediscovery, thereby focusing isolation efforts on novel substances. researchgate.net
In this approach, LC separates the components of the extract. The photodiode array (PDA) detector records the UV-Vis spectrum of each eluting compound. Bromotyrosine derivatives exhibit characteristic UV absorptions that allow them to be classified into different chemotypes. researchgate.net For instance, the 1-alkyl-4-alkoxy-3,5-dibromobenzene chromophore found in many fistularins has a distinct UV absorption maximum.
Simultaneously, the mass spectrometer (MS) provides mass information for each component. researchgate.net The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br to ⁸¹Br) results in a distinctive quasi-molecular ion cluster in the mass spectrum, which is a key indicator of the presence and number of bromine atoms in a molecule. researchgate.net This combination of UV data and mass data allows for the confident identification of known fistularins, such as Fistularin-3, directly in a complex mixture. researchgate.netacs.org For example, in the analysis of Aplysina sponge extracts, a peak at a retention time of 15.1 minutes was identified as Fistularin-3. researchgate.net
High-Performance Liquid Chromatography (HPLC) Development
Spectroscopic Methods in Quantitative Analysis
Spectroscopic techniques are indispensable for both the structural elucidation and quantification of this compound. scribd.comsolubilityofthings.com While chromatography separates the compound, spectroscopy provides the means to identify and measure it.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the primary methods used to determine the complex chemical structure of this compound. nih.govmdpi.com By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity and stereochemistry of the molecule can be established. nih.govresearchgate.net While primarily a qualitative tool for structure determination, Quantitative NMR (qNMR) can also be used for quantification, although it is less common than chromatographic methods for this purpose.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of this compound. nih.govmdpi.com This is a critical step in its identification. As part of an LC-MS method, MS serves as a highly sensitive and selective detector for quantification, particularly when using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). researchgate.net
UV-Visible Spectroscopy : This technique is fundamental to the detection of this compound in HPLC analysis. solubilityofthings.com The absorbance of UV light is directly proportional to the concentration of the compound, following the Beer-Lambert law, which forms the basis for its quantification. scribd.com The PDA detector in an LC-PDA-MS system collects full UV-Vis spectra, aiding in both identification and purity checks. researchgate.net
Advanced Analytical Techniques for Trace Analysis in Complex Matrices
The analysis of this compound in its natural source, a marine sponge, represents a significant challenge due to the complexity of the biological matrix. Trace analysis requires highly sensitive and specific analytical methods.
Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures. chromatographyonline.com This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening and the detection of trace amounts of this compound in complex extracts. chromatographyonline.comapacsci.com A standard 30-minute HPLC method can often be reduced to a 5-minute UHPLC method. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) : The use of advanced mass analyzers like Orbitrap or Time-of-Flight (TOF) provides extremely high mass accuracy and resolution. apacsci.comfilab.fr LC-HRMS techniques, such as LC-Orbitrap MS, are exceptionally powerful for identifying and quantifying trace-level compounds in very complex matrices. filab.fr Their high specificity reduces interferences from the matrix, enabling the confident detection of this compound at very low concentrations. filab.fr
Tandem Mass Spectrometry (MS/MS) : Techniques like LC-MS/MS combine high separation efficiency with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net By selecting a specific precursor ion (e.g., the molecular ion of this compound) and fragmenting it to produce characteristic product ions, a highly specific and quantifiable signal can be generated, effectively filtering out background noise from the matrix. This is a standard method for quantifying compounds in complex biological samples. researchgate.net
Ecological and Biotechnological Considerations
Role of Fistularin 1 in Marine Sponge Chemical Ecology
This compound is a prominent member of the bromotyrosine-derived alkaloids, a class of secondary metabolites that play a crucial role in the chemical ecology of many marine sponges, particularly those of the order Verongida, such as species within the genus Aplysina. pnas.orgscielo.brmdpi.com These compounds are not merely inert constituents of the sponge tissue; they are active agents in a complex submarine world of predation and competition.
The primary ecological function attributed to this compound and its chemical relatives is defense against predators. pnas.orgvliz.be Sponges are sessile, soft-bodied organisms, making them seemingly easy targets for predators like fish. vliz.becarsten-thoms.net However, many sponge species, including those that produce fistularins, are often conspicuously abundant on reefs, a phenomenon explained by the presence of potent chemical deterrents. pnas.orgscielo.br Studies on Caribbean reefs have shown that sponges of the genus Aplysina are among the most common chemically defended species, with brominated alkaloids being the most prevalent defensive metabolites. pnas.orgscielo.br These compounds render the sponge tissue unpalatable to most spongivorous fishes, thus providing a significant survival advantage. pnas.orgscielo.br While effective against fish, these defenses may not deter all predators, as some molluscs have been observed to graze on Aplysina sponges. scielo.br
In addition to predator deterrence, these compounds are believed to possess antifouling properties. ird.frnih.gov The surface of a sponge is prime real estate for the settlement of marine larvae, such as barnacles and bryozoans. nih.gov Unchecked biofouling could obstruct the sponge's pores, which are vital for filter-feeding and respiration. nih.gov It is hypothesized that compounds like this compound are exuded or concentrated at the sponge's surface to inhibit the settlement and growth of these fouling organisms, ensuring the sponge can compete for space and maintain its physiological functions. ird.frnih.gov While crude extracts of Aplysina fulva have shown variable results in field experiments, other bromotyrosine derivatives have demonstrated significant antifouling activity, suggesting this is a key function for this class of compounds. carsten-thoms.netresearchgate.net
| Ecological Role | Description | Key Organism(s) |
| Chemical Defense | Deters predation by making the sponge tissue unpalatable to most reef fishes. | Aplysina spp. |
| Antifouling | Inhibits the settlement and growth of fouling organisms (e.g., barnacles, algae) on the sponge's surface. | Aplysina spp. and other Verongida sponges. |
| Allelopathy | May inhibit the growth of nearby competitors, such as corals and other sponges, to secure space. | Aplysina spp. |
Challenges and Strategies for Sustainable Sourcing from Natural Habitats
The promising biological activities of this compound create a demand for its supply, which presents significant ecological and logistical challenges when relying on natural sources. Harvesting sponges directly from their marine habitats is often unsustainable and fraught with difficulties. frontiersin.orgresearchgate.net
Challenges:
Low Yield: Bioactive compounds like this compound are often present in very low concentrations within the sponge tissue. frontiersin.orgfrontiersin.org This means that harvesting commercially viable quantities of the pure compound would require the collection of enormous amounts of sponge biomass, potentially tons, which is ecologically devastating. frontiersin.org
Slow Growth and Rarity: Many sponge species are slow-growing, and some may be rare or have limited geographical distribution. frontiersin.org Over-harvesting can easily lead to the depletion of wild stocks, potentially to the point of extinction, long before they can naturally replenish. frontiersin.org
Logistical Hurdles: The process of locating, diving for, and collecting specific sponges from the wild is labor-intensive, expensive, and can be hazardous. frontiersin.org
Strategies for Sustainable Sourcing: To mitigate these challenges, several strategies are being explored to provide a sustainable supply of sponge-derived compounds.
Aquaculture (Sponge Farming): One of the most promising approaches is the cultivation of sponges. This can be done in situ, where sponge fragments are grown in their natural marine environment on underwater farms, or in vitro, using controlled laboratory conditions. researchgate.netfrontiersin.org Sponge farming has been successfully implemented for some species, providing a renewable source of biomass without depleting wild populations and offering an alternative livelihood for coastal communities. researchgate.netfarmtogirl.com
Responsible Harvesting: For wild collection, implementing strict, science-based management plans is crucial. This includes establishing harvest quotas, size limits, and designated no-take zones. A key technique involves carefully cutting a portion of the sponge while leaving the base intact, which allows the organism to regenerate. sapeproducts.com
Traceability and Transparency: Implementing robust traceability systems allows for the tracking of raw materials from their origin. pnas.org This ensures that sourcing is done ethically and sustainably, and helps identify and mitigate environmental risks along the supply chain.
Biotechnological Potential for Industrial Production and Application
Given the significant hurdles in natural sourcing, biotechnology offers the most viable path toward the sustainable industrial-scale production of this compound and its application. The potent bioactivity of this compound, particularly its anti-inflammatory properties, makes it a highly attractive candidate for pharmaceutical development. mdpi.comresearchgate.net
Industrial Applications: The primary driver for the industrial production of this compound is its significant therapeutic potential. Research has demonstrated that this compound exhibits potent anti-inflammatory effects. In a co-culture system designed to mimic the intestinal environment, this compound, isolated from the marine sponge Ecionemia acervus, was among the most active of the tested fistularins. mdpi.comresearchgate.net It effectively inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.net These findings suggest that this compound could be developed as a pharmaceutical agent for treating inflammation-related conditions, including inflammatory bowel disease. mdpi.com Beyond pharmaceuticals, the inherent antifouling properties of bromotyrosine alkaloids present potential for their use in developing environmentally friendly marine coatings. ird.fr
Biotechnological Production Methods:
Chemical Synthesis: The total synthesis of complex natural products like this compound is a significant challenge but offers a route to production that is independent of the natural source. While academically feasible, the complexity and cost of synthesis can be prohibitive for large-scale industrial production. frontiersin.orgrsc.org However, synthetic strategies provide access to analogues that can be used for structure-activity relationship studies. rsc.org
Microbial Fermentation: A groundbreaking discovery has been the identification of sponge-associated microorganisms capable of producing these complex alkaloids. mdpi.com For instance, the marine bacterium Pseudovibrio denitrificans, isolated from a sponge, has been shown to produce fistularin-3 and other bromotyrosine derivatives in culture. mdpi.commdpi.com This is a pivotal development, as microbial fermentation in bioreactors is a well-established, scalable, and cost-effective industrial process. frontiersin.org Optimizing culture conditions and using genetic engineering to enhance yield could make bacterial fermentation the premier method for producing this compound sustainably. frontiersin.org
Cell Culture: The cultivation of marine sponge cells (in vitro) is another avenue being explored. researchgate.net While establishing continuously growing sponge cell lines has proven difficult, progress is being made with three-dimensional culture systems, such as primmorphs, which can mimic the natural tissue structure and have been shown to produce target metabolites. researchgate.net
| Research Area | Finding / Method | Potential Impact |
| Pharmacology | This compound shows potent anti-inflammatory activity, inhibiting NO, PGE2, and pro-inflammatory cytokines. mdpi.comresearchgate.net | Development of new drugs for inflammatory diseases like IBD. |
| Chemical Synthesis | Total synthesis of related bromotyrosine alkaloids has been achieved. rsc.org | Provides a non-extractive source and allows for the creation of novel analogues for testing. |
| Microbial Production | Sponge-associated bacteria (Pseudovibrio denitrificans) have been found to produce fistularin-3. mdpi.com | Enables sustainable, large-scale production through industrial fermentation, overcoming supply bottlenecks. |
| Antifouling | Bromotyrosine derivatives exhibit activity against the settlement of biofouling organisms. carsten-thoms.netmdpi.com | Development of non-toxic, environmentally friendly antifouling coatings for marine applications. |
Future Research Directions and Perspectives
Elucidation of Unexplored Biological Activities and Mechanisms
While initial studies have highlighted the anti-inflammatory properties of Fistularin 1, its full spectrum of biological activity remains largely uncharted territory. rsc.org Bromotyrosine derivatives, as a class, are known for a wide array of potent biological effects, including anticancer, antiviral, and antimicrobial activities. rsc.orgontosight.ai Future research should systematically screen this compound against a diverse range of therapeutic targets to uncover novel bioactivities.
Current knowledge indicates that this compound can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2. This is achieved by down-regulating the expression of iNOS and COX-2 and suppressing the phosphorylation of MAPKs (p38, JNK, ERK1/2). rsc.org Furthermore, it is known to block the nuclear translocation of NF-κB p65. rsc.org However, the precise molecular interactions and upstream signaling pathways that initiate these effects are not fully understood. Future mechanistic studies should aim to:
Identify the direct protein targets of this compound.
Explore its effects on other cellular signaling cascades implicated in disease.
Investigate its potential as an antimicrobial or antiviral agent, activities seen in structurally related compounds. ontosight.ai
Conduct comprehensive profiling of its effects on various cancer cell lines, as related compounds like 11-epi-Fistularin-3 and 11-deoxyfistularin-3 have demonstrated cytotoxicity against breast cancer cells. mdpi.com
Development of Advanced Synthetic Routes for Scalable Production
The supply of this compound from its natural source, marine sponges like Aplysina fistularis, is a significant bottleneck for extensive research and potential clinical development. researchgate.netfrontiersin.org Isolation from natural sources is often insufficient for producing the quantities required for in-depth studies. ontosight.ai Therefore, the development of efficient and scalable total synthetic routes is a critical research priority.
Future synthetic strategies should focus on:
Stereochemical Control: Developing methods that afford excellent control over the multiple stereogenic centers within the this compound structure, which is crucial for its biological activity. nih.gov
Scalability: Ensuring the developed synthetic methods are practical and can be adapted for large-scale production, avoiding the use of exotic or prohibitively expensive reagents. nih.gov
Analog Synthesis: Creating synthetic pathways that are flexible enough to allow for the production of novel analogs of this compound. This would facilitate structure-activity relationship (SAR) studies to identify derivatives with improved potency or more favorable properties. vuw.ac.nz
The successful gram-scale synthesis of other complex alkaloids has demonstrated that a focus on ideality and practicality can lead to viable production routes, a principle that should be applied to this compound. nih.gov
Integration of Computational and Experimental Approaches in Drug Discovery
The integration of computational chemistry and bioinformatics with traditional experimental research offers a powerful paradigm for accelerating the drug discovery process for compounds like this compound. nih.govsilicos-it.be Computer-aided drug design (CADD) can significantly reduce costs and time by predicting biological activities and refining molecular structures. nih.gov
Future research should integrate computational and experimental workflows in the following ways:
Target Identification and Validation: Employing structure-based virtual screening and molecular docking to screen this compound against large databases of protein structures, helping to identify potential new biological targets. silicos-it.benaturalproducts.net
Mechanism of Action Studies: Using molecular dynamics simulations to model the interaction between this compound and its known targets (e.g., MAPKs) at an atomic level, providing insights into its inhibitory mechanism. ox.ac.uk
Lead Optimization: Developing Quantitative Structure-Activity Relationship (QSAR) models based on this compound and its synthetic analogs. nih.gov These models can predict the activity of virtual compounds, guiding the synthesis of new derivatives with enhanced potency and selectivity.
ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with more drug-like characteristics early in the discovery pipeline. silicos-it.benih.gov
This synergistic approach, combining the predictive power of computational models with the concrete results of experimental validation, will be essential for efficiently translating the promise of this compound into tangible therapeutic leads. silicos-it.be
Exploration of Novel Delivery Systems and Formulation Strategies
Many natural products, particularly those with complex structures like this compound, face challenges related to poor solubility, low stability, and limited bioavailability, which can hinder their clinical utility. mdpi.comnih.gov The exploration of novel drug delivery systems (NDDS) is a crucial step to overcome these limitations and enhance the therapeutic efficacy of this compound. nih.govijpsjournal.com
Future research in this area should focus on:
Nanoparticle-Based Carriers: Investigating the use of polymeric nanoparticles or solid lipid nanoparticles (SLNs) to encapsulate this compound. mdpi.com These systems can protect the compound from degradation, improve its solubility, and potentially offer controlled-release profiles. mdpi.comnih.gov
Liposomal Formulations: Developing liposomes to carry this compound. Liposomes are biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improve circulation time, and facilitate targeted delivery. ijpsjournal.com
Biopolymer Scaffolds: Exploring the use of natural biopolymers, such as chitin (B13524) derived from marine sponges, as scaffolds for localized delivery. nih.govfrontiersin.org This could be particularly relevant for applications in tissue regeneration or localized anti-inflammatory therapy.
Targeted Delivery: Designing delivery systems that are functionalized with ligands (e.g., antibodies, peptides) to specifically target diseased cells or tissues. This approach can increase the concentration of this compound at the site of action while minimizing exposure to healthy tissues. nih.govfindaphd.com
By leveraging these advanced formulation strategies, the challenges associated with the delivery of this compound can be addressed, paving the way for its effective application in a clinical setting. iipseries.org
Compound Names Mentioned
| Compound Name |
| 11,19-dideoxyfistularin-3 |
| 11-deoxyfistularin-3 |
| 11-epi-Fistularin-3 |
| This compound |
| Fistularin 3 |
| Nitric Oxide |
| Prostaglandin E2 |
Data Table: Future Research Avenues for this compound
| Research Area | Key Challenge / Gap | Proposed Future Approach | Potential Outcome |
|---|---|---|---|
| Biological Activity | Full therapeutic potential is unknown; mechanisms are not fully elucidated. | Systematic screening for antiviral/anticancer activity; deep mechanistic studies on signaling pathways. | Discovery of new therapeutic applications for this compound. |
| Chemical Synthesis | Dependence on limited natural supply hinders research. | Develop concise, high-yield, and scalable total synthesis routes using modern strategies like cascade reactions. | Enable large-scale production for advanced studies and development. |
| Drug Discovery | Traditional discovery methods are slow and resource-intensive. | Integrate computational (CADD, QSAR, docking) and experimental methods. | Accelerate target identification and lead optimization; design of superior analogs. |
| Formulation & Delivery | Potential for poor solubility, stability, and bioavailability. | Develop novel delivery systems (e.g., nanoparticles, liposomes) to encapsulate this compound. | Enhance therapeutic efficacy, stability, and potential for clinical use. |
Q & A
(Basic) What methodological approaches are employed to isolate and purify Fistularin 1 from marine sponges?
Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Critical steps include:
- Bioactivity-guided fractionation to target fractions showing desired activity.
- Purity verification using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Reproducibility : Document solvent ratios, column specifications, and temperature conditions to enable replication .
(Basic) Which spectroscopic methods are essential for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 2D experiments (COSY, HSQC, HMBC) to resolve brominated aromatic rings and ester linkages.
- Mass Spectrometry (MS) : HRMS to determine molecular formula and isotopic patterns indicative of bromine atoms.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Document spectral parameters (e.g., solvent peaks, coupling constants) to align with published data .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Variability in purity : Ensure ≥95% purity via HPLC and report batch-to-batch differences.
- Assay conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (e.g., DMSO concentration).
- Statistical rigor : Apply ANOVA with post-hoc tests to validate dose-response trends and report effect sizes with confidence intervals .
- Meta-analysis : Systematically review protocols in databases like PRISMA to identify methodological outliers .
(Advanced) What integrated strategies elucidate this compound’s mechanism of action at the molecular level?
Combine:
- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like tubulin or kinases. Validate via SPR (surface plasmon resonance) for kinetic parameters.
- CRISPR screening : Knockout candidate genes (e.g., Bcl-2) to confirm functional relevance .
(Basic) What stability considerations are critical for handling this compound in experimental settings?
- Solvent stability : Test degradation in PBS, DMSO, or cell culture media via LC-MS over 24–72 hours.
- Temperature sensitivity : Store at –80°C in amber vials to prevent photodegradation.
- pH-dependent hydrolysis : Monitor ester bond stability using buffered solutions (pH 4–9) .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Synthetic modification : Introduce substituents (e.g., methyl, fluoro) at C-3 or C-5 to enhance solubility or target affinity.
- In silico modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to predict bioactivity of analogs.
- In vivo validation : Use zebrafish xenografts to prioritize analogs before murine trials .
(Basic) What statistical frameworks ensure robust analysis of this compound’s in vitro cytotoxicity data?
- Dose-response curves : Fit data to Hill slopes using GraphPad Prism and report IC₅₀ values with 95% CIs.
- Replicate design : Use ≥3 biological replicates and include vehicle/positive controls (e.g., doxorubicin).
- Outlier handling : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
(Advanced) How do researchers address challenges in scaling up this compound synthesis for preclinical studies?
- Sustainable sourcing : Optimize sponge aquaculture or explore heterologous expression in bacterial hosts.
- Total synthesis : Develop enantioselective routes (e.g., Sharpless epoxidation) to bypass natural product scarcity.
- Pilot-scale purification : Transition from analytical to preparative HPLC with optimized gradient programs .
(Basic) What ethical guidelines govern the use of marine organisms in this compound research?
- Permit compliance : Adhere to CITES regulations for sponge collection and cite permits in methods.
- Ecological impact : Perform biodiversity assessments to ensure sustainable harvesting.
- Institutional approval : Submit protocols to ethics committees for animal-derived cell lines .
(Advanced) How can multi-omics integration advance understanding of this compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
